5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine
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Overview
Description
5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine typically involves the reaction of 4-chloroacetophenone with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine
- 5-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-2,4-diamine
- 5-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-dione
Uniqueness
5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
27398-41-0 |
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Molecular Formula |
C14H15ClN4 |
Molecular Weight |
274.75 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)-2-methylprop-1-enyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15ClN4/c1-8(2)11(9-3-5-10(15)6-4-9)12-13(16)18-7-19-14(12)17/h3-7H,1-2H3,(H4,16,17,18,19) |
InChI Key |
QVTGGJMFTGQPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Cl)C2=C(N=CN=C2N)N)C |
Origin of Product |
United States |
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